6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol

Description

Chemical Identity and Nomenclature

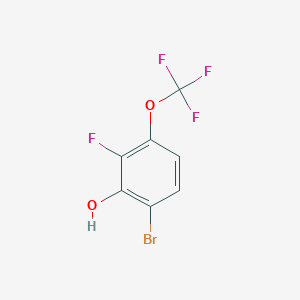

6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol is systematically identified by the Chemical Abstracts Service number 1805580-01-1 and possesses the molecular formula Carbon 7 Hydrogen 3 Bromine Fluorine 4 Oxygen 2. The International Union of Pure and Applied Chemistry nomenclature for this compound follows standard organic chemistry conventions, designating the hydroxyl group as the principal functional group with positional numbering beginning from the phenolic carbon. The compound's molecular weight is precisely calculated at 274.99 grams per mole, reflecting the substantial contribution of the multiple halogen substituents.

The structural designation employs a phenol backbone with three distinct substituents positioned at specific carbon atoms. The bromine atom occupies the 6-position relative to the phenolic hydroxyl group, while a fluorine atom is located at the 2-position. The trifluoromethoxy group, represented as Oxygen Carbon Fluorine 3, is attached at the 3-position, creating a highly electronegative environment around the aromatic ring. This substitution pattern results in significant electronic effects that influence the compound's reactivity and physical properties.

The compound's International Chemical Identifier string is documented as InChI=1S/C7H3BrF4O2/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2,13H, providing a unique computational representation of its molecular structure. The corresponding International Chemical Identifier Key, YSYNWSMUZYYJRT-UHFFFAOYSA-N, serves as a shortened version for database searches and computational applications. The Simplified Molecular Input Line Entry System representation, C1=CC(=C(C(=C1OC(F)(F)F)F)O)Br, offers another standardized method for describing the compound's connectivity.

Table 1: Fundamental Chemical Properties of this compound

Historical Context and Discovery

The documentation of this compound in chemical databases indicates its relatively recent emergence in the chemical literature, with initial creation records dating to November 21, 2016. This timeline corresponds with the broader development of fluorinated organic compounds and the increasing recognition of trifluoromethoxy groups as valuable substituents in medicinal chemistry and materials science. The compound's entry into public chemical databases represents part of the systematic expansion of fluorinated building blocks that has characterized early 21st-century synthetic chemistry.

The development of this compound aligns with historical trends in organofluorine chemistry, particularly the exploration of trifluoromethoxy-containing molecules. The trifluoromethoxy group has been recognized since the mid-20th century as an important bioisostere for other functional groups, leading to sustained research interest in synthetic methodologies for its introduction. The specific substitution pattern found in this compound reflects advances in selective halogenation and trifluoromethoxylation reactions that became more accessible through modern synthetic techniques.

The compound's appearance in patent literature, particularly in applications related to liquid crystal technology, demonstrates its practical significance beyond academic research. The integration of this compound into commercial applications represents the translation of fundamental organofluorine chemistry research into technological innovations. The European Chemicals Agency registration under the European Community number 815-525-8 further indicates the compound's recognition for potential commercial and research applications.

Recent modifications to the compound's database entries, with the most recent update occurring on May 18, 2025, suggest ongoing research activity and potential new applications. This continued attention reflects the dynamic nature of fluorinated compound research and the persistent interest in developing new applications for highly substituted aromatic systems. The compound's inclusion in various chemical supplier catalogs with reported purities of 97% indicates successful scale-up of synthetic procedures and standardization of preparation methods.

Research Significance and Applications

This compound occupies a significant position in contemporary chemical research due to its classification as a per- and polyfluoroalkyl substance, commonly known as PFAS. This classification places the compound within a broader category of environmentally persistent chemicals that have attracted considerable scientific and regulatory attention. The presence of multiple fluorine atoms and the trifluoromethoxy group contributes to the compound's stability and unique physicochemical properties, making it valuable for specialized applications while necessitating careful consideration of environmental implications.

The compound's research significance is particularly evident in liquid crystal technology, where it appears in multiple patent applications as a component of liquid crystal media. These applications leverage the compound's electronic properties and molecular geometry to influence the dielectric anisotropy and phase behavior of liquid crystalline materials. The specific substitution pattern provides optimal electronic characteristics for applications requiring precise control of molecular orientation and response to electric fields, particularly in in-plane switching and fringe field switching liquid crystal displays.

Synthetic chemistry applications represent another major area of research significance, with the compound serving as an intermediate in the preparation of more complex molecules. The strategic placement of reactive halogen atoms and the electron-withdrawing trifluoromethoxy group creates opportunities for selective functionalization reactions. The bromine atom at the 6-position provides a site for palladium-catalyzed cross-coupling reactions, while the fluorine substituent and trifluoromethoxy group modulate the electronic properties of the aromatic system to influence reaction selectivity and product stability.

The compound's utility extends to pharmaceutical research, where fluorinated aromatic systems are increasingly valued for their metabolic stability and ability to modulate biological activity. The trifluoromethoxy group, in particular, has been recognized as an effective bioisostere that can enhance drug-like properties while maintaining or improving biological activity. Research into the biological properties of related compounds suggests potential applications in areas requiring specific enzyme interactions or receptor binding characteristics.

Table 2: Research Applications and Commercial Availability

The compound's research significance is further demonstrated by its presence in multiple patent families, with documented patent counts exceeding 80 entries. This extensive patent coverage indicates active commercial interest and suggests ongoing development of new applications. The combination of academic research interest and commercial patent activity reflects the compound's position at the intersection of fundamental organofluorine chemistry and practical technological applications, establishing it as a compound of sustained scientific and commercial importance.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O2/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYNWSMUZYYJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805580-01-1 | |

| Record name | 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Reagents

- Phenol or substituted phenol derivatives as the aromatic core

- Brominating agents: N-bromosuccinimide (NBS), bromine (Br2) under controlled conditions

- Fluorinating agents: Selectfluor, elemental fluorine, or other electrophilic fluorination reagents

- Trifluoromethoxylation reagents: Trifluoromethyl hypofluorite, trifluoromethyl iodide, or trifluoromethoxide sources generated in situ

- Catalysts: Lewis acids such as iron(III) chloride (FeCl3) or copper catalysts to facilitate electrophilic aromatic substitution (EAS) and trifluoromethoxylation.

Stepwise Synthetic Route

Introduction of the Trifluoromethoxy Group:

The trifluoromethoxy substituent (-OCF3) is often introduced via nucleophilic substitution or radical trifluoromethoxylation of a suitable phenol precursor. This step may involve generating trifluoromethoxide anion or trifluoromethyl hypofluorite reagents that react with the phenol oxygen to form the OCF3 group at the 3-position.Selective Fluorination at the 2-Position:

Electrophilic fluorination is performed using reagents like Selectfluor to install the fluorine atom ortho to the phenol hydroxyl group. The directing effects of the phenol and trifluoromethoxy groups help achieve regioselectivity.Bromination at the 6-Position:

Bromination is typically carried out last to avoid side reactions with the sensitive trifluoromethoxy group. Bromine or NBS under mild conditions with a catalyst such as FeCl3 allows selective substitution at the 6-position on the aromatic ring.Purification and Isolation:

The final product is purified by standard methods such as recrystallization or chromatography to achieve high purity suitable for research applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Trifluoromethoxylation | Trifluoromethyl hypofluorite, base | Often requires low temperature to avoid decomposition |

| Fluorination | Selectfluor, acetonitrile, room temp | Controlled addition to prevent over-fluorination |

| Bromination | Br2 or NBS, FeCl3 catalyst, 0-25°C | Mild conditions to prevent phenol oxidation |

| Purification | Column chromatography or recrystallization | Solvent choice critical for yield and purity |

Alternative Synthetic Approaches

One-Pot Multi-Substitution: Some protocols attempt to combine fluorination and bromination steps in one pot using sequential addition of reagents, but this requires fine control to avoid cross-reactivity and is less common due to complexity.

Use of Protected Phenol Precursors: Protecting the phenol hydroxyl group as an ether or ester during halogenation and trifluoromethoxylation steps can improve selectivity and yield, followed by deprotection in the final step.

Continuous Flow Synthesis: Industrial scale synthesis may employ continuous flow reactors to optimize reaction times, temperature control, and reagent stoichiometry for consistent product quality.

Comparative Insights from Related Compounds

Research on structurally analogous compounds such as 3-bromo-2-fluoro-5-(trifluoromethyl)phenol reveals similar synthetic challenges and strategies:

Research Findings and Challenges

Regioselectivity: Achieving substitution at the desired positions requires careful choice of reagents and reaction conditions due to competing directing effects of substituents.

Functional Group Stability: The trifluoromethoxy group is sensitive to harsh conditions; thus, mild reaction conditions are essential.

Yield Optimization: Multi-step synthesis often results in moderate yields; optimization of each step and purification is critical.

Scalability: Continuous flow methods are promising for larger scale production with improved reproducibility.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Challenges |

|---|---|---|---|---|

| 1 | Trifluoromethoxylation | Trifluoromethyl hypofluorite, base | Install -OCF3 group | Sensitive to temperature |

| 2 | Electrophilic Fluorination | Selectfluor, mild solvent, room temp | Introduce fluorine at C2 | Avoid over-fluorination |

| 3 | Electrophilic Bromination | Br2 or NBS, FeCl3 catalyst, low temp | Brominate C6 position | Prevent phenol oxidation |

| 4 | Purification | Chromatography or recrystallization | Obtain pure final product | Solvent choice affects yield |

Scientific Research Applications

Introduction to 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol

This compound is a halogenated phenolic compound with significant implications in scientific research and medicinal chemistry. Its unique structural features, including a trifluoromethoxy group and multiple halogen substituents, enhance its reactivity and potential applications in various fields.

Medicinal Chemistry

This compound has been explored for its potential as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities, particularly in targeting cancer and proteasome inhibition pathways. Studies have indicated that derivatives of this compound may exhibit anticancer properties, contributing to the development of novel therapeutic agents.

Organic Synthesis

This compound plays a crucial role as a coupling partner in cross-coupling reactions, such as Suzuki reactions. Its unique electrophilic nature allows it to engage in various substitution reactions, facilitating the formation of complex organic molecules. This is particularly valuable in the synthesis of agrochemicals and other specialty chemicals.

Biological Interaction Studies

Research has focused on the interaction of this compound with biological macromolecules, particularly enzymes involved in cancer pathways. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of anticancer agents and proteasome inhibitors |

| Organic Synthesis | Used as a coupling partner in Suzuki reactions |

| Biological Studies | Investigated for interactions with enzymes and potential therapeutic effects |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for drug development.

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in proteasome activity. This inhibition is crucial for developing therapies targeting diseases characterized by proteasome dysfunction, such as certain cancers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

- 6-Bromo-2-fluoro-3-methoxyphenol

- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Comparison: 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds

Biological Activity

6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol (CAS No. 1805580-01-1) is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a trifluoromethoxy group attached to a phenolic ring. The trifluoromethoxy group is particularly noteworthy as it enhances lipophilicity and can influence the compound's interaction with biological targets.

Anticancer Activity

The role of fluorinated compounds in cancer therapy has been extensively studied. For instance, trifluoromethyl-substituted phenols have been found to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Although direct evidence for the anticancer activity of this compound is not yet established, its structural characteristics align with known anticancer agents.

The proposed mechanism of action for similar compounds involves the inhibition of key enzymes or pathways critical for cell survival. For example, trifluoromethoxy groups can interact with enzyme active sites, potentially leading to enzyme inhibition or altered enzyme kinetics . The exact molecular targets for this compound remain to be elucidated through further research.

Case Study: Trifluoromethoxy Compounds in Drug Discovery

A review highlighted the growing interest in trifluoromethoxy-containing compounds for drug discovery, noting that these groups often lead to improved pharmacological profiles . The unique electronic properties of trifluoromethoxy groups can enhance binding affinity to biological targets while improving metabolic stability.

Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially Active | Not Established | Inhibition of key enzymes |

| Trifluoromethyl-substituted phenols | Documented | Documented | Induction of apoptosis |

| Other fluorinated phenols | Variable | Documented | Inhibition of cell cycle progression |

Q & A

Basic Research Questions

What are the preferred synthetic routes for 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol, and how do reaction conditions influence yield?

The synthesis of halogenated phenolic compounds typically involves sequential functionalization. For trifluoromethoxy-substituted aromatics, a common strategy is electrophilic substitution using trifluoromethylating agents (e.g., trifluoromethane sulfonyl chloride) under controlled temperatures (0–25°C) to avoid over-halogenation . Bromination and fluorination are achieved via directed ortho-metalation (DoM) or halogen-exchange reactions (Halex), where regioselectivity is guided by steric and electronic effects of existing substituents . Yield optimization requires precise stoichiometry of reagents (e.g., NBS for bromination) and inert atmospheres to suppress side reactions.

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : NMR is essential for identifying trifluoromethoxy and fluorine substituents, with chemical shifts typically between −55 to −60 ppm for −OCF groups . NMR reveals coupling patterns between aromatic protons and adjacent halogens.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: 288.97 for CHBrFO) and detects isotopic patterns for bromine.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for polar byproducts .

Advanced Research Questions

How do the steric and electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The −OCF group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances stability in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Steric hindrance from the trifluoromethoxy group can slow transmetallation steps, requiring optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C) . Computational studies (DFT) suggest that the para-fluorine atom directs coupling to the bromine-bearing position, minimizing steric clashes .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Crystallization is complicated by the compound’s high hydrophobicity and low melting point. Slow vapor diffusion using hexane/ethyl acetate mixtures promotes single-crystal growth. X-ray diffraction data refinement via SHELXL (for small molecules) resolves disorder in the −OCF group, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks . Hydrogen bonding between the phenolic −OH and adjacent fluorine atoms forms dimeric motifs, as analyzed using graph-set notation (e.g., patterns) .

How does the compound’s substitution pattern affect its intermolecular interactions in solid-state packing?

The ortho-fluorine and para-bromine substituents create a dipole moment that favors antiparallel stacking in the crystal lattice. Hydrogen-bonding interactions between phenolic −OH and fluorine atoms (d = 2.6–2.8 Å) stabilize layered structures, while van der Waals interactions between −OCF groups contribute to dense packing . Comparative studies with analogs (e.g., 4-Bromo-2-(trifluoromethoxy)phenol) reveal that meta-substitution reduces symmetry, leading to polymorphic diversity .

What strategies mitigate decomposition during storage or reaction conditions?

- Storage : Anhydrous conditions (desiccants) and amber vials prevent hydrolysis of −OCF and photodegradation of the aryl bromide.

- Reactions : Low-temperature (−78°C) lithiation or using bulky bases (e.g., LDA) minimizes elimination pathways. Catalytic scavengers (e.g., polymer-bound triphenylphosphine) remove residual halides that could catalyze degradation .

Methodological Notes

- Synthetic Protocols : Refer to tetrachloromonospirocyclotriphosphazene syntheses for analogous halogenation strategies .

- Crystallography : Use WinGX or OLEX2 suites for structure solution, leveraging SHELXD for phase refinement .

- Computational Modeling : Apply AIM (Atoms in Molecules) theory to analyze hydrogen-bond critical points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.